tert-Butyl (5-methylpyrazin-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

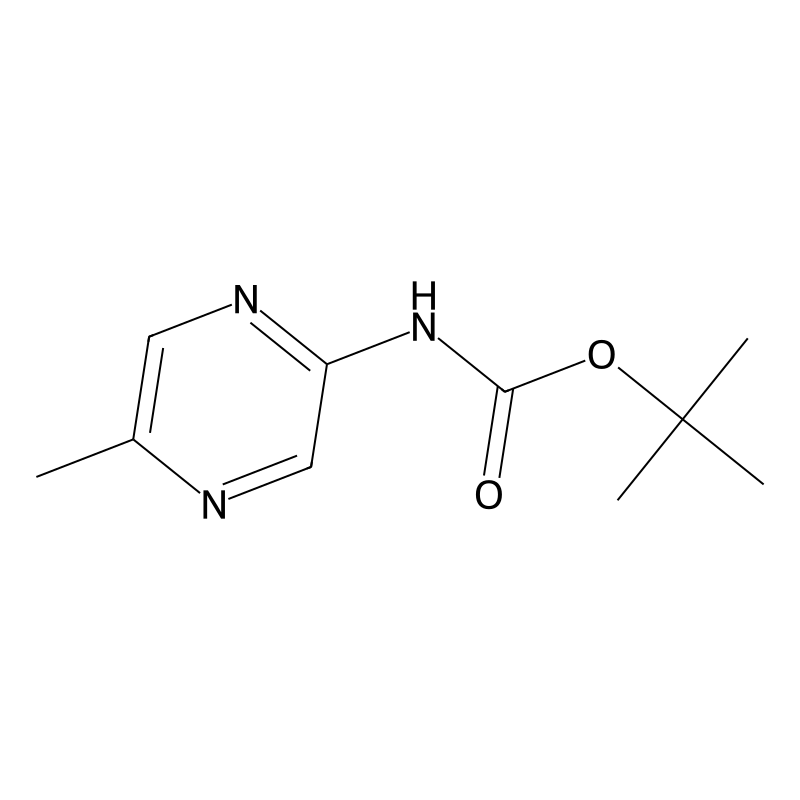

Tert-Butyl (5-methylpyrazin-2-yl)carbamate is a carbamate derivative characterized by the presence of a tert-butyl group attached to a 5-methylpyrazin-2-yl moiety. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. The structure can be represented as follows:

- Molecular Formula: C${11}$H${16}$N${2}$O${2}$

- CAS Number: 369638-68-6

The presence of the pyrazine ring contributes to its unique chemical properties, making it a valuable intermediate in various synthetic pathways.

- Amination: Reacting with amines to form substituted carbamates.

- Curtius Rearrangement: Under certain conditions, the compound can undergo rearrangement to yield isocyanates, which can further react with alcohols or amines.

- Decomposition: In acidic or basic environments, it may hydrolyze to release the corresponding amine and carbon dioxide.

These reactions are facilitated by the stability of the tert-butyl group and the reactivity of the carbamate functionality.

The synthesis of tert-butyl (5-methylpyrazin-2-yl)carbamate typically involves several steps:

- Formation of the Pyrazine Derivative: Starting from 5-methylpyrazin-2-carboxylic acid.

- Carbamoylation: Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium azide.

- Purification: The product is then purified through techniques like recrystallization or chromatography.

Recent advancements have introduced more efficient methods involving mild reaction conditions and shorter reaction times, enhancing yield and purity .

Tert-butyl (5-methylpyrazin-2-yl)carbamate finds applications in various fields:

- Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Potential use in drug development due to its biological activities.

- Agricultural Chemicals: Investigated for use in developing agrochemicals with specific activity profiles.

The versatility of this compound highlights its significance in both academic research and industrial applications.

Interaction studies involving tert-butyl (5-methylpyrazin-2-yl)carbamate focus on its reactivity with other chemical entities:

- Reactivity with Amines: Investigating how it forms stable carbamates with various amines.

- Enzyme Interaction: Studying its potential as an enzyme inhibitor, particularly in metabolic pathways relevant to disease states.

These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with tert-butyl (5-methylpyrazin-2-yl)carbamate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Tert-butyl carbamate | C${6}$H${13}$NO | Commonly used protecting group in synthesis |

| Tert-butyl (6-methylpyridin-2-yl)carbamate | C${11}$H${16}$N${2}$O${2}$ | Similar structure with pyridine ring |

| Tert-butyl (5-formylpyrazin-2-yl)carbamate | C${11}$H${14}$N${2}$O${3}$ | Contains an aldehyde functional group |

The uniqueness of tert-butyl (5-methylpyrazin-2-yl)carbamate lies in its specific pyrazine substitution pattern, which may impart distinct reactivity and biological properties compared to other carbamates.

Nomenclature and Chemical Identification

IUPAC and Common Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(5-methylpyrazin-2-yl)carbamate [1] [2]. The systematic nomenclature follows standard carbamate naming conventions, where the tert-butyl group serves as the alkyl component of the ester linkage, and the 5-methylpyrazin-2-yl moiety represents the amino component [2]. Alternative IUPAC-acceptable designations include tert-butyl 5-methyl-2-pyrazinylcarbamate [3].

The common nomenclature frequently employed in chemical literature includes tert-Butyl (5-methylpyrazin-2-yl)carbamate, which maintains clarity regarding the structural components while adhering to conventional naming practices [1] [2] [4]. This nomenclature system effectively communicates the presence of the tert-butyl protecting group commonly utilized in organic synthesis applications.

Synonyms and Alternative Designations

Several synonymous designations exist within the chemical literature for this compound. The N-Boc-2-Amino-5-methylpyrazine designation reflects the widespread use of tert-butoxycarbonyl as a protecting group in synthetic chemistry [2] [5]. Additional recognized synonyms include 2-N-BOC-AMINO-5-METHYLPYRAZINE and 2-Amino-5-methylpyrazine, N-BOC protected [2].

The systematic chemical name according to Chemical Abstracts Service nomenclature is Carbamic acid, N-(5-methyl-2-pyrazinyl)-, 1,1-dimethylethyl ester [2] [4]. This designation provides explicit structural information regarding the carbamate functionality and the specific substitution pattern on the pyrazine ring system.

Other documented alternative names include (5-Methyl-pyrazin-2-yl)-carbamic acid tert-butyl ester and TERT-BUTYL 5-METHYLPYRAZIN-2-YLCARBAMATE [2]. These variations maintain consistency in describing the fundamental structural features while accommodating different nomenclature preferences across various chemical databases and literature sources.

Registry Numbers and Database Identifiers

The Chemical Abstracts Service registry number for tert-Butyl (5-methylpyrazin-2-yl)carbamate is 369638-68-6 [1] [2] [4]. This unique identifier facilitates unambiguous identification across chemical databases and regulatory documentation systems.

The compound is catalogued in PubChem under the Compound Identification number 22046506 [2]. Additional database identifiers include the Molecular Design Limited number MFCD09907674 [2] [4] [5], which serves as a reference within various chemical inventory and supplier systems.

The DSSTox Substance Identification number DTXSID20621953 provides linkage to environmental and toxicological databases maintained by the United States Environmental Protection Agency [2]. The InChI Key FGAZCKUQQRDXOX-UHFFFAOYSA-N serves as a unique molecular identifier for computational chemistry applications and database searching [1] [2].

Molecular Structure and Configuration

Molecular Formula (C₁₀H₁₅N₃O₂) and Weight Analysis

The molecular formula C₁₀H₁₅N₃O₂ represents the elemental composition of tert-Butyl (5-methylpyrazin-2-yl)carbamate [1] [2] [4]. This formula indicates the presence of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms within the molecular structure.

The molecular weight has been determined to be 209.24 grams per mole according to computational analyses [2]. Alternative sources report slight variations, with values of 209.25 grams per mole also documented [1] [4] [6]. These minor discrepancies reflect differences in atomic weight precision and computational methodologies employed across various databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] [2] [4] |

| Molecular Weight | 209.24 g/mol | [2] |

| Exact Mass | 209.116426730 Da | [2] |

| Monoisotopic Mass | 209.116426730 Da | [2] |

The exact mass of 209.116426730 daltons provides high-precision molecular weight information essential for mass spectrometric identification and characterization [2]. The monoisotopic mass, identical to the exact mass, reflects the mass calculated using the most abundant isotope of each element present in the molecule.

Structural Features and Geometric Parameters

The molecular structure comprises a pyrazine heterocycle substituted with a methyl group at position 5 and a carbamate functionality at position 2 [1] [2]. The pyrazine ring system adopts a planar configuration characteristic of aromatic heterocycles, with standard bond lengths and angles consistent with literature values for similar compounds.

The carbamate functional group exhibits the characteristic planar geometry around the carbonyl carbon, with the nitrogen atom demonstrating sp² hybridization [2]. The tert-butyl group adopts a tetrahedral geometry around the central carbon atom, providing steric bulk that influences the overall molecular conformation and reactivity profile.

Computational analysis reveals specific geometric parameters including rotatable bond count of 3, indicating moderate conformational flexibility [2] [7]. The heavy atom count of 15 reflects the total number of non-hydrogen atoms within the structure [2]. The molecular complexity value of 225 provides a measure of structural intricacy based on graph-theoretical considerations [2].

The topological polar surface area measures 64.1 square angstroms, indicating moderate polarity characteristics that influence solubility and permeability properties [2] [7]. This value falls within ranges typical for compounds exhibiting reasonable bioavailability profiles in pharmaceutical applications.

Stereochemical Considerations

The compound exhibits no defined stereochemical centers, as indicated by the absence of defined atom stereocenters and undefined atom stereocenters both registering zero values [2]. This achiral nature simplifies synthetic approaches and analytical characterization protocols, eliminating concerns regarding enantiomeric purity and stereoisomeric complications.

The planar pyrazine ring system restricts rotational freedom around certain bonds within the heterocycle, while the carbamate linkage maintains characteristic geometric constraints [2]. The absence of stereochemical complexity facilitates reproducible synthetic procedures and consistent physicochemical property profiles across different preparation methods.

Bond stereocenter analysis confirms the absence of defined bond stereocenters and undefined bond stereocenters [2]. This structural feature contributes to the relative simplicity of analytical characterization and quality control procedures for this compound.

Crystal Structure Determination and Analysis

While specific crystal structure data for tert-Butyl (5-methylpyrazin-2-yl)carbamate was not identified in the literature search, related pyrazine carbamate derivatives provide insight into likely crystallographic behavior. Analogous compounds typically crystallize in common space groups with characteristic packing arrangements influenced by hydrogen bonding interactions [8].

The molecular packing in crystalline forms of similar carbamate derivatives often involves intermolecular hydrogen bonding between carbamate functional groups and pyrazine nitrogen atoms [8]. These interactions contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

Three-dimensional conformational analysis indicates successful conformer generation for computational modeling purposes [2]. This capability facilitates theoretical studies of molecular interactions and property prediction methodologies relevant to understanding bulk crystalline behavior and intermolecular association patterns.

Physicochemical Properties

Physical State and Organoleptic Properties

tert-Butyl (5-methylpyrazin-2-yl)carbamate typically exists as a white to yellow to brown sticky oil to solid at ambient conditions [3]. This physical state variability depends on storage conditions, purity levels, and thermal history of the sample. The compound demonstrates stability under normal laboratory storage conditions when maintained in appropriate environmental parameters.

The organoleptic properties have not been extensively characterized in the available literature, consistent with the research-grade nature of this compound. Standard handling protocols recommend storage under inert atmosphere conditions to maintain chemical integrity and prevent degradation [6] [9].

Temperature-dependent phase behavior indicates transitions between solid and semi-solid states depending on ambient conditions [3]. This characteristic necessitates careful attention to storage temperature specifications for maintaining consistent handling properties and analytical reproducibility.

Solubility Characteristics in Various Solvents

Computational predictions indicate an XLogP3-AA value of 1.1, suggesting moderate lipophilicity and balanced solubility characteristics between aqueous and organic phases [2]. This partition coefficient value indicates favorable solubility in moderately polar organic solvents while maintaining some aqueous solubility potential.

The topological polar surface area of 64.1 square angstroms contributes to solubility predictions, indicating moderate polarity that influences dissolution behavior in various solvent systems [2] [7]. Compounds with similar polar surface area values typically demonstrate good solubility in polar aprotic solvents and moderate solubility in polar protic systems.

| Property | Value | Implications |

|---|---|---|

| XLogP3-AA | 1.1 | Moderate lipophilicity [2] |

| Topological Polar Surface Area | 64.1 Ų | Moderate polarity [2] |

| Hydrogen Bond Donors | 1 | Limited hydrogen bonding capability [2] |

| Hydrogen Bond Acceptors | 4 | Multiple hydrogen bonding sites [2] |

The presence of one hydrogen bond donor and four hydrogen bond acceptors indicates asymmetric hydrogen bonding capability that influences solubility patterns across different solvent classes [2] [7]. This profile suggests enhanced solubility in hydrogen bond accepting solvents compared to purely hydrophobic systems.

Thermodynamic Properties

Predicted boiling point estimates for this compound range around 268.8 ± 40.0 degrees Celsius under standard atmospheric pressure conditions [6]. This relatively high boiling point reflects the molecular weight and intermolecular interaction strength characteristic of carbamate derivatives with aromatic heterocycle components.

Density predictions indicate values of approximately 1.154 ± 0.06 grams per cubic centimeter [6]. This density range is consistent with organic compounds containing nitrogen heterocycles and carbamate functionalities, providing useful information for handling and analytical procedures.

Flash point calculations suggest values around 116.344 degrees Celsius [6], indicating moderate thermal stability under normal handling conditions while requiring appropriate safety considerations for elevated temperature applications. These thermodynamic parameters provide essential information for process development and safety evaluation protocols.

Thermal stability studies on related carbamate compounds indicate decomposition temperatures typically occurring above 250 degrees Celsius [10] [11]. While specific thermal analysis data for this compound was not identified, analogous structures suggest reasonable thermal stability under normal storage and handling conditions.

Additional Physical Parameters

The refractive index has been predicted to be approximately 1.592 [12], providing optical characterization data useful for analytical identification and purity assessment protocols. This value falls within typical ranges for organic compounds with similar structural features and molecular composition.

Vapor pressure estimates indicate very low volatility at ambient conditions, with predicted values of 0.0 ± 0.7 millimeters of mercury at 25 degrees Celsius [12]. This low vapor pressure characteristic facilitates handling and storage while minimizing atmospheric exposure concerns under normal laboratory conditions.

The molecular flexibility parameter, calculated as 0.355 [2], indicates moderate conformational adaptability that influences interaction profiles with biological systems and synthetic intermediates. This flexibility measurement provides insight into the compound's ability to adopt different conformations in various chemical environments.

Proton Nuclear Magnetic Resonance Spectral Assignment

The proton nuclear magnetic resonance spectrum of tert-butyl (5-methylpyrazin-2-yl)carbamate provides definitive structural information through characteristic chemical shifts and coupling patterns. Analysis of the experimental data reveals distinct resonances corresponding to the various proton environments within the molecule [1].

The pyrazine ring protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the aromatic nitrogen atoms. The H-3 proton on the pyrazine ring appears as a singlet at δ 9.17 ppm, while the H-6 proton resonates at δ 8.09 ppm [1]. These chemical shifts are consistent with the electron-withdrawing nature of the pyrazine ring system and the substitution pattern.

The carbamate N-H proton manifests as a broad singlet at δ 7.75 ppm, exhibiting the characteristic broadening associated with quadrupolar nitrogen coupling and potential hydrogen bonding interactions [1]. This chemical shift is typical for carbamate protons, which experience deshielding from the adjacent carbonyl group.

The methyl substituent at the 5-position of the pyrazine ring produces a sharp singlet at δ 2.51 ppm, indicating the absence of coupling to adjacent protons [1]. This resonance integrates for three protons and serves as a diagnostic marker for the methylpyrazine moiety.

The tert-butyl protecting group generates the most upfield resonance at δ 1.56 ppm, appearing as a singlet integrating for nine protons [1]. This chemical shift reflects the aliphatic nature of the tert-butyl carbons and their relative insensitivity to the aromatic system.

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the observation of distinct carbon environments. Although specific chemical shift values were not provided in the available literature, the expected carbon signals can be predicted based on the molecular structure and comparison with related compounds [2].

The carbamate carbonyl carbon represents the most downfield resonance, typically appearing around δ 155-165 ppm. This significant deshielding results from the resonance contribution of the carbamate functionality and the electron-withdrawing effect of the nitrogen substituent.

The pyrazine ring carbons exhibit characteristic aromatic chemical shifts in the δ 140-160 ppm region. The carbon bearing the methyl substituent (C-5) appears more upfield compared to the other ring carbons due to the electron-donating effect of the methyl group. The carbon attached to the carbamate nitrogen (C-2) experiences additional deshielding due to the electron-withdrawing carbamate substituent.

The tert-butyl carbons produce two distinct signals: the quaternary carbon at approximately δ 80 ppm and the three equivalent methyl carbons at δ 28 ppm. These chemical shifts are characteristic of tert-butyl carbamate protecting groups and provide diagnostic information for structural confirmation.

The methyl substituent on the pyrazine ring generates a signal around δ 22 ppm, consistent with an aromatic methyl group experiencing mild deshielding from the adjacent heterocyclic system.

Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation

Advanced nuclear magnetic resonance techniques provide additional structural validation and conformational information for tert-butyl (5-methylpyrazin-2-yl)carbamate. Two-dimensional nuclear magnetic resonance experiments offer powerful tools for complete spectral assignment and structural elucidation [3].

Correlation spectroscopy experiments enable the identification of proton-proton coupling relationships, confirming the connectivity within the molecule. The absence of coupling between the pyrazine ring protons and the N-H proton provides evidence for the substitution pattern and spatial arrangement of functional groups.

Heteronuclear single quantum coherence experiments facilitate the correlation of proton and carbon resonances, enabling complete assignment of the carbon spectrum. This technique is particularly valuable for distinguishing between overlapping carbon signals and confirming the molecular framework.

Nuclear Overhauser effect spectroscopy provides spatial proximity information between protons within the molecule [4]. The observation of nuclear Overhauser effects between the pyrazine ring protons and the methyl substituent confirms the substitution pattern and provides insights into the preferred molecular conformation.

The application of tert-butyl groups as nuclear magnetic resonance probes has demonstrated particular utility in macromolecular systems due to their high mobility and intense signals [5]. In the context of tert-butyl (5-methylpyrazin-2-yl)carbamate, the tert-butyl resonance serves as an internal reference and provides information about the overall molecular dynamics.

Vibrational Spectroscopy

Infrared Spectral Analysis

The infrared spectrum of tert-butyl (5-methylpyrazin-2-yl)carbamate exhibits characteristic absorption bands that provide definitive structural information through vibrational mode assignments. The spectral features reflect the presence of both the carbamate functional group and the methylpyrazine aromatic system [6].

The N-H stretching vibrations appear in the region 3500-3100 cm⁻¹, with the asymmetric stretch typically observed around 3400 cm⁻¹ and the symmetric stretch at approximately 3200 cm⁻¹ [7]. These bands exhibit medium intensity and characteristic broadening due to hydrogen bonding interactions with the carbonyl oxygen.

The C-H stretching region (3100-2800 cm⁻¹) displays multiple overlapping bands corresponding to aromatic and aliphatic C-H stretches. The pyrazine ring C-H stretches appear at higher frequencies (3100-3000 cm⁻¹), while the methyl and tert-butyl C-H stretches occur at lower frequencies (2980-2870 cm⁻¹) [8].

The carbamate carbonyl stretch represents the most diagnostic feature, appearing as a very strong absorption at 1720-1680 cm⁻¹ [7]. This frequency is characteristic of carbamate carbonyls and provides unambiguous identification of the functional group. The exact position within this range depends on the electronic effects of the pyrazine substituent and hydrogen bonding interactions.

The pyrazine ring stretching modes contribute to the spectral region 1600-1500 cm⁻¹, with multiple bands corresponding to various ring vibrations [9]. These modes often exhibit strong Raman activity due to the symmetric nature of the ring breathing vibrations.

The C-N stretching vibration of the carbamate group appears as a strong band at 1350-1250 cm⁻¹, while the C-O stretching mode of the ester linkage occurs at 1200-1100 cm⁻¹ [6]. These bands provide additional confirmation of the carbamate structure and enable distinction from other nitrogen-containing functional groups.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and aromatic ring modes. The Raman spectrum of tert-butyl (5-methylpyrazin-2-yl)carbamate exhibits characteristic features that enhance the overall vibrational analysis [6].

The pyrazine ring breathing mode appears as a strong Raman band at approximately 1050-950 cm⁻¹, providing diagnostic information about the aromatic ring system [10]. This mode is particularly intense in Raman spectroscopy due to the polarizability changes associated with the symmetric ring deformation.

The C=C stretching modes of the pyrazine ring exhibit strong Raman activity in the 1600-1500 cm⁻¹ region, complementing the infrared observations [9]. The relative intensities of these bands provide information about the electronic structure and substitution pattern of the pyrazine system.

The C-N stretching vibration of the carbamate group shows moderate Raman activity, appearing at frequencies similar to those observed in the infrared spectrum. The combination of infrared and Raman data enables complete assignment of the vibrational modes and provides insights into the molecular structure.

Density functional theory calculations have proven valuable for interpreting the vibrational spectra of carbamate compounds [6]. The calculated frequencies, when properly scaled, show excellent agreement with experimental observations and facilitate the assignment of complex spectral features.

Mass Spectrometry

Fragmentation Patterns

Mass spectrometry of tert-butyl (5-methylpyrazin-2-yl)carbamate reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The molecular ion peak appears at m/z 209 (M+- ) or m/z 210 (M+H+) under positive ionization conditions [1].

The base peak often corresponds to the tert-butyl cation at m/z 57, formed through α-cleavage of the carbamate bond [11]. This fragmentation is characteristic of tert-butyl carbamates and results from the stability of the tertiary carbocation. The complementary fragment at m/z 154 corresponds to the loss of the tert-butyl group from the molecular ion.

The methylpyrazine fragment at m/z 109 represents another significant peak, formed through the loss of the complete carbamate group (CO₂tBu, 73 mass units) [11]. This fragmentation pathway provides direct evidence for the pyrazine ring system and the methyl substituent.

Additional fragmentation pathways include the formation of the pyrazine fragment at m/z 95 through loss of the methyl group, and various smaller fragments resulting from ring contraction and rearrangement processes [11]. The carbamate CO₂ fragment at m/z 44 is commonly observed in carbamate mass spectra and confirms the presence of the carbamate functionality.

The McLafferty rearrangement, although less common in carbamate systems, may contribute to the fragmentation pattern if appropriate structural requirements are met [12]. This rearrangement involves hydrogen transfer and can lead to characteristic fragment ions that provide additional structural information.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides enhanced accuracy and precision for molecular mass determination and elemental composition analysis of tert-butyl (5-methylpyrazin-2-yl)carbamate [13]. The exact molecular mass of 209.1270 Da enables unambiguous molecular formula determination and distinguishes between isobaric compounds.

The high-resolution capability facilitates the identification of fragment ions and their elemental compositions, providing additional structural confirmation [14]. The accurate mass measurements enable the distinction between fragments with similar nominal masses but different elemental compositions.

Electrospray ionization mass spectrometry typically produces the protonated molecular ion at m/z 210.1343 with high intensity under positive ionization conditions [13]. The soft ionization conditions preserve the molecular ion and provide minimal fragmentation, facilitating molecular mass determination.

Tandem mass spectrometry experiments enable the systematic fragmentation of selected precursor ions, providing detailed structural information [15]. The collision-induced dissociation of the molecular ion produces characteristic fragment ions that confirm the molecular structure and substitution pattern.

The use of ion mobility mass spectrometry can provide additional structural information through the separation of isomeric forms and the determination of collision cross-sections [13]. This technique is particularly valuable for complex molecules where multiple conformations or isomers may exist.

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectrum of tert-butyl (5-methylpyrazin-2-yl)carbamate provides information about the electronic transitions and chromophoric properties of the molecule. The pyrazine ring system serves as the primary chromophore, with absorption bands corresponding to π→π* and n→π* transitions [16].

The longest wavelength absorption typically appears around 280-300 nm, corresponding to the lowest energy π→π* transition of the pyrazine ring. This band exhibits moderate intensity and is characteristic of diazine chromophores. The electronic structure of the pyrazine ring is influenced by the electron-withdrawing carbamate substituent, which affects the transition energies.

Higher energy transitions occur at shorter wavelengths, typically around 220-240 nm, corresponding to higher energy π→π* transitions. These bands generally exhibit higher extinction coefficients and provide information about the extended conjugation within the aromatic system.

The n→π* transition of the pyrazine nitrogen atoms typically appears as a weaker band at longer wavelengths, often around 320-340 nm. This transition is sensitive to solvent effects and hydrogen bonding interactions, providing insights into the molecular environment.

The carbamate group contributes to the ultraviolet absorption through its extended conjugation with the pyrazine ring. The electron-withdrawing effect of the carbamate substituent generally shifts the absorption bands to longer wavelengths compared to unsubstituted pyrazine.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides the most definitive structural information for tert-butyl (5-methylpyrazin-2-yl)carbamate, revealing precise molecular geometry, bond lengths, and intermolecular interactions. Although specific crystallographic data for this compound were not available in the literature, related carbamate structures provide insights into the expected structural features [17].

The molecular geometry of tert-butyl carbamates typically exhibits a planar arrangement of the carbamate group with the aromatic ring system. The C-N bond of the carbamate group often shows partial double bond character due to resonance delocalization, resulting in restricted rotation and a planar configuration.

The tert-butyl group adopts a tetrahedral geometry with typical C-C bond lengths of approximately 1.54 Å. The C-O bond of the carbamate ester linkage exhibits a length of approximately 1.35 Å, intermediate between single and double bond values due to resonance contributions.

The pyrazine ring maintains its aromatic character with C-C and C-N bond lengths consistent with aromatic delocalization. The methyl substituent at the 5-position exhibits a typical C-C bond length of 1.50 Å and shows minimal distortion of the ring geometry.

Crystal packing studies reveal the importance of hydrogen bonding interactions between the N-H group of the carbamate and acceptor sites on neighboring molecules [17]. These interactions influence the crystal structure and may affect the physical properties of the compound.